molecular formula C11H12ClN5 B8433729 2-Chloro-6-allylamino-9-allylpurine

2-Chloro-6-allylamino-9-allylpurine

Cat. No.: B8433729
M. Wt: 249.70 g/mol
InChI Key: HTLKAEBCRRUTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-allylamino-9-allylpurine is a synthetic purine derivative designed for research and development purposes. Purines represent a fundamental scaffold in medicinal chemistry, serving as precursors to a wide range of bioactive molecules . This compound belongs to the class of 2,6,9-trisubstituted purines, a structure known for its significant potential in drug discovery . Molecules within this class have been developed as neuroprotective agents targeting specific enzymes and receptors , and as potent inhibitors of protein kinases, which are attractive targets in oncology . The specific substitution pattern of this compound, featuring allyl groups at the 6 and 9 positions, offers a versatile chemical handle for further synthetic modification, making it a valuable intermediate for generating novel compounds for biological evaluation. The presence of a chlorine atom at the 2-position of the purine ring is a common feature in nucleoside analogs that confers resistance to degradation by adenosine deaminase (ADA), thereby potentially enhancing the stability and half-life of related research compounds in biological assays . Researchers can leverage 2-Chloro-6-allylamino-9-allylpurine as a key building block in exploring new chemical space for various therapeutic areas, including neuroscience and oncology. This product is intended for use in laboratory research only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12ClN5

Molecular Weight

249.70 g/mol

IUPAC Name

2-chloro-N,9-bis(prop-2-enyl)purin-6-amine

InChI

InChI=1S/C11H12ClN5/c1-3-5-13-9-8-10(16-11(12)15-9)17(6-4-2)7-14-8/h3-4,7H,1-2,5-6H2,(H,13,15,16)

InChI Key

HTLKAEBCRRUTGN-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C2C(=NC(=N1)Cl)N(C=N2)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at C6 and N9

Key structural analogues differ in substituents at C6 and N9, impacting physicochemical and biological properties:

Physicochemical and Crystallographic Properties

  • Hydrophobicity: Allyl and isopropyl groups (e.g., 2-Chloro-6-allylamino-9-allylpurine and 2-Chloro-N-ethyl-9-isopropylpurine) increase logP compared to unsubstituted 2-amino-6-chloropurine. However, polar groups like 2-hydroxybenzylamino introduce hydrogen bonding, reducing logP .
  • Crystallinity: The N9-isopropyl group in 2-Chloro-N-ethyl-9-isopropylpurine promotes planar purine ring geometry (RMSD: 0.0063 Å), with weak intermolecular interactions stabilizing the lattice . Bulky substituents (e.g., dimethoxybenzyl) induce torsional strain, as seen in 6-(2,4-dimethoxybenzylamino)-9-isopropylpurine, where the benzyl ring forms a 66.46° dihedral angle with the purine plane .

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